molecular formula C22H19F4N5O4 B14998471 7-[3,4-bis(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-[3,4-bis(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B14998471
M. Wt: 493.4 g/mol
InChI Key: PFPWDBRNZNFGNM-UHFFFAOYSA-N
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Description

7-[3,4-bis(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as difluoromethoxy, methoxy, and triazolopyrimidine. These functional groups contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 7-[3,4-bis(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the difluoromethoxy groups: This step often involves the use of difluoromethoxy reagents under specific conditions to ensure selective substitution.

    Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using suitable catalysts and conditions.

    Final functionalization: The carboxamide group is introduced in the last step, often through an amidation reaction.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

7-[3,4-bis(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The difluoromethoxy and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling reactions: The aromatic rings in the compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as in the treatment of diseases or as a diagnostic tool.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-[3,4-bis(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites of these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar compounds to 7-[3,4-bis(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include other triazolopyrimidine derivatives with different substituents. These compounds may share similar chemical reactivity and potential biological activity but differ in their specific interactions and applications. Some examples of similar compounds include:

  • 7-[3,4-bis(methoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • 7-[3,4-bis(fluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • 7-[3,4-bis(chloromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

These compounds highlight the versatility of the triazolopyrimidine scaffold and its potential for modification to achieve desired properties and activities.

Properties

Molecular Formula

C22H19F4N5O4

Molecular Weight

493.4 g/mol

IUPAC Name

7-[3,4-bis(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H19F4N5O4/c1-11-17(19(32)30-13-5-3-4-6-14(13)33-2)18(31-22(29-11)27-10-28-31)12-7-8-15(34-20(23)24)16(9-12)35-21(25)26/h3-10,18,20-21H,1-2H3,(H,30,32)(H,27,28,29)

InChI Key

PFPWDBRNZNFGNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC(F)F)OC(F)F)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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